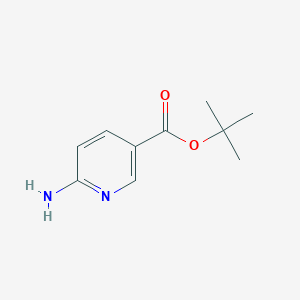

Tert-butyl 6-aminopyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKKGUCSENOBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Tert Butyl 6 Aminopyridine 3 Carboxylate

Retrosynthetic Analysis of Tert-butyl 6-aminopyridine-3-carboxylate and its Derivatives

Retrosynthetic analysis serves as a foundational strategy in planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, the key disconnections focus on the ester and amino functionalities attached to the pyridine (B92270) core.

A primary retrosynthetic disconnection involves the tert-butyl ester, leading back to 6-aminopyridine-3-carboxylic acid through a standard esterification pathway. The amino group at the 6-position can be retrosynthetically derived from a nitro group, a common precursor that can be reduced. This approach points to 6-nitropyridine-3-carboxylic acid as a key intermediate. An alternative strategy for introducing the amino group is through a nucleophilic aromatic substitution on a pyridine ring that has a suitable leaving group at the 6-position.

Another significant disconnection targets the carbon-carbon bond between the carboxylic acid group and the pyridine ring. This bond can be strategically formed via several methods, including the carboxylation of a pyridine derivative or through a cross-coupling reaction. For example, a halogenated pyridine, such as 2-amino-5-bromopyridine, can serve as a precursor where the carboxyl group is introduced using a palladium-catalyzed carbonylation reaction or by reacting it with an organometallic reagent followed by carboxylation.

Classical Synthetic Routes to 6-Aminopyridine-3-carboxylate Derivatives

Multi-step Linear Syntheses from Pyridine Precursors

Traditional synthetic approaches to 6-aminopyridine-3-carboxylate derivatives often rely on multi-step linear sequences starting from functionalized pyridine precursors. These routes involve the sequential modification of the pyridine ring to introduce the desired functional groups. A frequently utilized starting material is nicotinic acid or its corresponding esters.

A representative classical route initiates with the nitration of nicotinic acid, which introduces a nitro group that can subsequently be reduced to the target amino group. The typical sequence of reactions is as follows:

Nitration and Halogenation: Nicotinic acid is first nitrated to produce 6-hydroxynicotinic acid, which is then converted to 6-chloronicotinic acid. A subsequent nitration step yields 6-chloro-5-nitropyridine-3-carboxylic acid.

Esterification: The carboxylic acid functional group is then esterified to form the tert-butyl ester.

Reduction: The nitro group is reduced to an amino group using standard reducing agents such as tin(II) chloride or through catalytic hydrogenation.

Dehalogenation: The final step involves the removal of the chloro group via catalytic hydrogenation to afford the desired product.

Convergent Synthetic Strategies

For the synthesis of 6-aminopyridine-3-carboxylate derivatives, a convergent route might entail the construction of the pyridine ring from acyclic precursors. Methods such as the Hantzsch pyridine synthesis or similar condensation reactions can be employed. In such a strategy, a β-ketoester, an aldehyde, and an ammonia (B1221849) source are condensed to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring.

A potential convergent pathway could include the following steps:

Fragment 1 Synthesis: Preparation of a suitable β-enamino ester.

Fragment 2 Synthesis: Preparation of an appropriate α,β-unsaturated carbonyl compound.

Cyclocondensation: The reaction of these two fragments to assemble the substituted pyridine ring.

Although this approach can be more efficient, designing a convergent synthesis for a specifically substituted pyridine like this compound can present challenges, particularly concerning the control of regioselectivity during the ring-forming step.

Modern Approaches in the Synthesis of this compound

Catalytic Methods (e.g., Cross-coupling Reactions, Palladium-catalyzed Coupling, C-H Functionalization)

Contemporary synthetic chemistry has increasingly embraced catalytic methods, which provide milder reaction conditions, enhanced efficiency, and broader functional group compatibility when compared to classical synthetic routes.

Palladium-catalyzed cross-coupling reactions have proven to be exceptionally valuable for the synthesis of substituted pyridines. For instance, a Buchwald-Hartwig amination can be utilized to introduce the amino group at the 6-position of a suitable pyridine precursor. This reaction would involve coupling a 6-halopyridine-3-carboxylate with an ammonia source in the presence of a palladium catalyst and an appropriate ligand.

Similarly, palladium-catalyzed carbonylation offers a direct method for introducing the carboxylate group. Starting with a 2-amino-5-halopyridine, a carbonylation reaction with carbon monoxide and tert-butanol, catalyzed by a palladium complex, can directly yield this compound.

C-H functionalization represents a more recent and atom-economical strategy that involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For the synthesis of the target molecule, a directed C-H carboxylation of 2-aminopyridine at the 5-position is a potential, albeit challenging, transformation.

| Catalytic Method | Precursor | Reagents | Key Advantage |

| Buchwald-Hartwig Amination | Tert-butyl 6-bromopyridine-3-carboxylate | Ammonia source, Pd catalyst, ligand, base | Mild conditions for amination |

| Palladium-catalyzed Carbonylation | 2-Amino-5-bromopyridine | CO, tert-butanol, Pd catalyst, base | Direct introduction of the ester group |

| C-H Functionalization | 2-Aminopyridine | Carboxylating agent, catalyst | High atom economy |

Photocatalytic Synthesis Employing Acridine (B1665455) Salt Catalysts

Photocatalysis has emerged as a powerful tool in organic synthesis, facilitating novel chemical transformations under mild conditions. The use of acridine salt catalysts has been reported for the synthesis of various pyridine derivatives.

One such method involves a photocatalytic [4+2] cycloaddition of dienyl-N-sulfinylanilines with terminal alkynes. While not a direct synthesis of the target molecule, this methodology provides a pathway to highly substituted pyridines. The reaction is initiated by a visible-light-induced electron transfer from the N-sulfinylaniline to the excited acridinium salt catalyst, which generates a radical cation that undergoes subsequent cyclization and aromatization.

To adapt this methodology for the synthesis of this compound, the design of suitable dienyl and alkyne precursors would be necessary. For example, a dienyl-N-sulfinylaniline carrying a protected amino group and an alkyne functionalized with a tert-butoxycarbonyl group could potentially be employed. This approach presents a novel and potentially efficient route, although it remains an area of active synthetic exploration.

| Photocatalytic Method | Reactants | Catalyst | Key Feature |

| [4+2] Cycloaddition | Dienyl-N-sulfinylaniline, Terminal Alkyne | Acridinium Salt | Visible-light mediated, mild conditions |

Green Chemistry Principles and Sustainable Synthesis Routes

The synthesis of this compound and related aminopyridines is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. researchgate.netnih.gov A prominent sustainable strategy is the use of photocatalysis, which leverages light energy to drive chemical reactions, often under mild conditions. nih.gov

One such method involves a one-step synthesis using an acridine salt as a photocatalyst. This reaction proceeds by combining 2-aminopyridine with piperazine-1-tert-butyl formate in the presence of an oxidant and irradiating the mixture with blue LED light. google.comchemicalbook.com This approach is noted for its safety, environmental friendliness, and low cost, as it avoids the use of heavy metals and harsh reaction conditions. google.com The process demonstrates several green chemistry principles, including catalysis and energy efficiency.

Below is a table summarizing the application of green chemistry principles to a photocatalytic synthesis route.

| Green Chemistry Principle | Application in Photocatalytic Synthesis of Aminopyridines |

| Catalysis | Utilizes a catalytic amount of an acridine salt, which can be recycled, instead of stoichiometric reagents. google.com |

| Energy Efficiency | Employs visible light (blue LED) at ambient temperatures, reducing the energy consumption associated with heating. google.com |

| Safer Solvents & Reagents | Can be performed in solvents like anhydrous dichloroethane under an oxygen atmosphere, avoiding more hazardous materials. google.com |

| Waste Prevention | One-step synthesis effectively shortens the reaction pathway, which can reduce the generation of byproducts and improve atom economy. google.com |

Ring Transformation Reactions for Functionalized Aminopyridines

Ring transformation reactions represent a sophisticated strategy for constructing the functionalized pyridine core of molecules like this compound. This approach involves converting a pre-existing heterocyclic ring into the desired aminopyridine structure. These reactions offer a powerful method for creating complex heterocyclic systems that might be difficult to access through direct functionalization of a pyridine ring. thieme-connect.comresearchgate.netresearchgate.net

One documented example involves the reaction of 3-Methyl-5-nitropyrimidin-4(3H)-one with enaminones to yield functionalized 4-aminopyridines. thieme-connect.comresearchgate.net While this specific example produces a different isomer, the underlying principle of transforming a pyrimidinone ring into a pyridine ring is a key demonstration of this methodology. The versatility of this method allows for the introduction of various amino groups by simply changing the enaminone reactant. thieme-connect.comresearchgate.net

Another versatile approach is the nucleophile-induced ring transformation of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones. By reacting these pyranones with urea in pyridine at reflux temperature, 2-aminopyridines can be exclusively afforded in high yields (80-90%). researchgate.net This demonstrates how different starting heterocycles can be strategically converted into the aminopyridine scaffold.

Optimization and Scale-up Considerations in Synthetic Production

Optimizing reaction conditions is critical for transitioning a synthetic route from laboratory-scale to industrial production. This involves maximizing yield, minimizing reaction time, and ensuring cost-effectiveness and safety. For the synthesis of aminopyridine derivatives, optimization often focuses on catalyst selection, solvent, temperature, and reagent ratios.

In a two-step synthesis involving an initial iodination of 2-aminopyridine followed by a coupling reaction, process optimization was key to achieving high yields. google.com The total yield for the formation of 2-amino-5-iodopyridine reached 80-81.8% by carefully controlling parameters such as the concentration of the potassium iodide solution and maintaining the reaction temperature between 20 and 30 °C. google.com

The photocatalytic route also provides clear examples of optimization. By screening different oxidants and additives, the yield of the final product can be significantly influenced. The table below shows the results from several optimization experiments for a related photocatalytic synthesis.

| Reactants | Catalyst/Additive | Time (h) | Yield (%) | Source |

| 2-aminopyridine, piperazine-1-tert-butyl formate | Acridine salt, TEMPO, Oxygen | 10 | 95% | chemicalbook.com |

| 2-aminopyridine, piperazine-1-tert-butyl formate | Acridine salt, Oxygen | 10 | 92% | google.com |

| 2-aminopyridine, piperazine-1-tert-butyl formate | Acridine salt, Diphenyl disulfide, Oxygen | 10 | 94% | google.com |

| 2-aminopyridine, piperazine-1-tert-butyl formate | Acridine salt, Potassium permanganate, Oxygen | 15 | 92% | google.com |

For large-scale production, continuous-flow manufacturing has been patented as a method to reduce lead times by 30% compared to traditional batch methods, addressing a critical need in industrial synthesis. pmarketresearch.com

Purity Assessment and Isolation Techniques in Synthesis

The isolation and purification of the final product are crucial steps to ensure it meets the required quality standards, particularly for pharmaceutical intermediates. Following the synthesis of this compound and its analogues, several techniques are employed to isolate the compound and assess its purity.

Column chromatography is a frequently cited method for purifying the crude product after the reaction is complete. google.comchemicalbook.com In a hydrogenation reaction to produce a similar compound, the catalyst (10% palladium on carbon) was removed by filtration through a diatomaceous earth pad, and the resulting filtrate was concentrated under reduced pressure to yield the product. chemicalbook.com

Another common purification technique is recrystallization or precipitation. In one procedure, the crude product of 2-amino-5-iodopyridine was purified by dissolving it in heated methanol, followed by cooling and the addition of n-heptane. This process caused the purified solid to precipitate, which was then collected by filtration and dried. google.com

The purity and identity of the final compound are confirmed using a range of analytical techniques, as summarized in the table below.

| Technique | Purpose |

| Column Chromatography | Separation and purification of the target compound from byproducts and unreacted starting materials. google.comchemicalbook.com |

| Filtration | Removal of solid catalysts (e.g., Pd/C) or precipitated products from the reaction mixture. google.comchemicalbook.com |

| Recrystallization/Precipitation | Purification of crude solid products based on solubility differences. google.com |

| Mass Spectrometry (MS) | Confirms the molecular weight of the product. For a related compound, a mass spectral peak of [M + H]+ 279 was observed. chemicalbook.com |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure (¹H and ¹³C NMR). thieme-connect.com |

| Elemental Analysis | Determines the elemental composition (C, H, N) to confirm the empirical formula. thieme-connect.com |

Iii. Reactivity and Chemical Transformations of Tert Butyl 6 Aminopyridine 3 Carboxylate

Reactivity of the Primary Amine Functionality (-NH2)

The 6-amino group is a key site for synthetic elaboration, readily participating in a variety of reactions typical of primary aromatic amines. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of Tert-butyl 6-aminopyridine-3-carboxylate can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental transformations that serve to protect the amine, modify the electronic properties of the pyridine (B92270) ring, or introduce new functional handles.

Acylation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation is carried out with sulfonyl chlorides, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534). The tert-butyloxycarbonyl (Boc) group on a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, highlights the amino group's availability as a reactive site for further functionalization, including amide bond formation.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride | Triethylamine | N-acetyl amide |

| Acylation | Benzoyl Anhydride | Pyridine | N-benzoyl amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-tosyl sulfonamide |

Direct alkylation of the amino group can be challenging and may lead to overalkylation. harvard.edu A more controlled and widely used method for introducing alkyl groups is reductive amination. organic-chemistry.org This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edu

A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB), which is particularly effective and tolerates a wide range of functional groups. harvard.edunih.gov For instance, reductive amination of various aldehydes and ketones with primary amines using STAB proceeds in high yield. harvard.edu The choice of reducing agent is crucial; reagents like sodium borohydride (B1222165) are often less effective for this purpose. nih.gov To prevent undesired side reactions or to control regioselectivity, the amine can be protected, for example as a carbamate, prior to subsequent functionalization. nih.gov

Table 2: Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent | Additive/Solvent | Product Type |

|---|---|---|---|

| Aromatic Aldehyde | Sodium Triacetoxyborohydride (STAB) | Acetic Acid, Dichloroethane | N-benzyl amine |

| Aliphatic Ketone | Sodium Triacetoxyborohydride (STAB) | Dichloroethane | N-alkyl amine |

The primary amino group can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium or an alkyl nitrite like tert-butyl nitrite under anhydrous conditions. google.comacs.org This process converts the amine into a diazonium salt, a highly versatile intermediate.

Pyridine-3-diazonium salts are useful in the synthesis of 3-substituted pyridines. google.com For example, the diazotization of 3-aminopyridine (B143674) with tert-butyl nitrite can generate a diazonium salt intermediate that subsequently reacts with alcohols to form 3-alkoxypyridines. google.com These diazonium intermediates are also precursors for palladium-catalyzed cross-coupling reactions, such as the arylation of olefins. google.com

The bifunctional nature of this compound, with its adjacent amino and ester groups, makes it a valuable precursor for the construction of fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions to form new rings.

For example, derivatives of 3-aminopyridines are used in the regioselective synthesis of N-substituted imidazo[4,5-c]pyridines. nih.gov Another relevant example is the synthesis of pyrazolo[4,3-c]pyridine derivatives, which was achieved by reacting tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate with methylhydrazine, leading to a cyclized product. researchgate.net These examples demonstrate the utility of the aminopyridine core in building complex, polycyclic structures which are often found in medicinally relevant compounds.

Reactivity of the Tert-butyl Ester Moiety

The tert-butyl ester group is primarily a protecting group for the carboxylic acid functionality. Its removal is a key step in many synthetic sequences, unmasking the carboxylic acid for further transformations.

The tert-butyl ester is known for its stability under basic conditions but is readily cleaved under acidic conditions. nih.gov Treatment with strong acids like trifluoroacetic acid (TFA) is a common method for deprotection. nih.gov A milder and more selective method for the cleavage of tert-butyl esters involves heating with silica (B1680970) gel in a solvent like toluene, which affords the corresponding carboxylic acid in good yields. researchgate.net This method is advantageous as it is selective for tert-butyl esters over other types of esters and ethers. researchgate.net

Once the carboxylic acid, 6-aminopyridine-3-carboxylic acid, is generated, it can undergo decarboxylation under certain conditions. sigmaaldrich.comstenutz.eu The decarboxylation of pyridinecarboxylic acids can be facilitated by various catalysts, including copper, palladium, and silver. nih.gov The reaction often requires elevated temperatures. For some substrates, the presence of other functional groups on the pyridine ring can promote the decarboxylation process. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Acetyl Chloride |

| Benzoyl Anhydride |

| Pyridine |

| p-Toluenesulfonyl Chloride |

| Methanesulfonyl Chloride |

| Sodium triacetoxyborohydride |

| Sodium borohydride |

| Dichloroethane |

| Acetic Acid |

| Formaldehyde |

| Methanol |

| Sodium nitrite |

| tert-Butyl nitrite |

| Trifluoroacetic acid |

| Toluene |

| 6-Aminopyridine-3-carboxylic acid |

| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate |

| Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate |

Transesterification Reactions

The tert-butyl ester of 6-aminopyridine-3-carboxylic acid can undergo transesterification to other esters, although this transformation can be challenging due to the stability of the tert-butyl cation. Common methods for transesterification of tert-butyl esters often involve acidic or specific catalytic conditions to facilitate the exchange of the alcohol moiety. libretexts.org While specific literature on the transesterification of this compound is not abundant, general methods for tert-butyl ester transesterification can be applied. These methods often require the use of an excess of the desired alcohol in the presence of a suitable catalyst.

Table 1: General Conditions for Transesterification of Tert-butyl Esters

| Catalyst | Alcohol | Solvent | Temperature | Notes |

| Acid catalysts (e.g., H₂SO₄, TsOH) | Primary or secondary alcohols | Excess alcohol or inert solvent | Varies | Can lead to deprotection of acid-sensitive groups. |

| Lewis acids (e.g., Ti(OR)₄, Sc(OTf)₃) | Various alcohols | Aprotic solvents (e.g., Toluene, Dichloromethane) | Room temperature to reflux | Can offer milder reaction conditions. |

| Enzyme catalysis (Lipases) | Various alcohols | Organic solvents or biphasic systems | Mild (e.g., Room temperature) | Offers high selectivity but may have substrate limitations. |

It is important to note that the amino group on the pyridine ring can potentially interfere with acidic catalysts through protonation, which may necessitate the use of protecting groups or carefully optimized reaction conditions.

Reduction to Alcohols or Aldehydes

The ester functionality of this compound can be reduced to either the corresponding primary alcohol, (6-aminopyridin-3-yl)methanol, or the aldehyde, 6-aminopyridine-3-carbaldehyde, depending on the choice of reducing agent and reaction conditions.

The reduction to the primary alcohol is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). rsc.org This reagent readily reduces esters to alcohols. rsc.org

In contrast, the partial reduction of the ester to an aldehyde requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this transformation. masterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com The bulky nature of DIBAL-H allows for the selective delivery of a single hydride equivalent, leading to the formation of a hemiacetal intermediate that, upon aqueous workup, yields the aldehyde. masterorganicchemistry.com

Table 2: Reduction of this compound

| Desired Product | Reagent | Solvent | Temperature | Typical Yield |

| (6-Aminopyridin-3-yl)methanol bldpharm.com | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to reflux | High |

| 6-Aminopyridine-3-carbaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂ | -78 °C | Moderate to High |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is activated towards electrophilic attack due to the electron-donating amino group, while also being susceptible to certain nucleophilic and metal-mediated functionalizations.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

The amino group at the 6-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, since the para-position is occupied by the ester group, electrophilic attack is primarily directed to the positions ortho to the amino group, which are the 5- and 7- (or C5 and the ring nitrogen) positions. The tert-butoxycarbonyl group at the 3-position is a deactivating group and a meta-director. The interplay of these two groups governs the regioselectivity of EAS reactions.

Halogenation, such as bromination or chlorination, is expected to occur preferentially at the 5-position, which is ortho to the activating amino group and meta to the deactivating ester group. Nitration of aminopyridines can be challenging due to the basicity of the amino group and the pyridine nitrogen, which can lead to the formation of pyridinium (B92312) salts under acidic conditions, further deactivating the ring. nih.govrsc.org The use of milder nitrating agents and careful control of reaction conditions are often necessary to achieve successful nitration. nih.govrsc.org

Nucleophilic Aromatic Substitution (NAS) Pathways

The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly with a good leaving group at the 2-, 4-, or 6-positions. While the amino group itself is a poor leaving group, it can be diazotized and subsequently displaced by a variety of nucleophiles. However, a more common strategy involves the use of a halo-substituted precursor, such as tert-butyl 6-chloropyridine-3-carboxylate. The chloro group at the 6-position is susceptible to displacement by nucleophiles, including amines, alkoxides, and thiolates, often under thermal or metal-catalyzed conditions. libretexts.orgacsgcipr.orgnih.govorganic-chemistry.orgyoutube.com

Metal-mediated Functionalization of the Pyridine Core

The pyridine nitrogen and the amino group can act as directing groups for metal-catalyzed C-H functionalization reactions. wikipedia.orgbaranlab.orgharvard.edunih.gov This strategy allows for the direct introduction of functional groups at specific positions on the pyridine ring, avoiding the need for pre-functionalized substrates. For instance, directed ortho-metalation (DoM) using a strong base like an organolithium reagent can lead to deprotonation at the C5 position, ortho to the amino group. wikipedia.orgbaranlab.orgharvard.edunih.gov The resulting organometallic intermediate can then be quenched with various electrophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki researchgate.netorganic-chemistry.orgresearchgate.nettcichemicals.com and Buchwald-Hartwig amination libretexts.orgacsgcipr.orgnih.govorganic-chemistry.orgyoutube.com reactions, are powerful tools for the functionalization of halo-pyridines. For example, tert-butyl 6-chloropyridine-3-carboxylate can be coupled with boronic acids (Suzuki coupling) to form C-C bonds or with amines (Buchwald-Hartwig amination) to introduce new C-N bonds at the 6-position. researchgate.netorganic-chemistry.orgresearchgate.nettcichemicals.com

Tandem and Cascade Reactions Involving this compound

The bifunctional nature of this compound makes it an attractive substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. While specific examples directly utilizing this compound are not extensively documented, its structural motifs are found in reactants for such processes. For instance, the amino group can participate in cascade reactions initiated by the formation of an imine, which then undergoes further transformations. The combination of the amino and ester functionalities allows for the design of complex, multi-step sequences leading to the rapid construction of intricate molecular architectures. nih.gov

Stereochemical Aspects of Reactions and Chiral Derivatization

The stereochemistry of reactions involving this compound and the synthesis of its chiral derivatives are specialized areas of study. As the molecule itself is achiral, inducing chirality requires reactions with chiral reagents or catalysts, or the introduction of chiral auxiliaries.

Research into the stereochemical aspects of this compound is not extensively documented in publicly available literature. However, general principles of asymmetric synthesis can be applied to predict potential pathways for creating chiral molecules from this precursor. Chiral derivatization would typically involve targeting the amino or carboxylate groups, or the pyridine ring itself, with stereoselective reactions.

For instance, the amino group could potentially be acylated with a chiral carboxylic acid or its derivative, leading to the formation of diastereomeric amides. These diastereomers could then potentially be separated using techniques such as chromatography. Alternatively, asymmetric catalysis could be employed to introduce a chiral center elsewhere in the molecule.

While specific examples and data tables for the chiral derivatization of this compound are not readily found, the broader field of asymmetric synthesis provides a framework for how such transformations could be approached. The development of chiral ligands and organocatalysts continues to expand the toolkit for creating enantiomerically enriched compounds from achiral starting materials. psu.edursc.orgnih.gov

Future research may focus on developing stereoselective methods for the functionalization of the pyridine ring or for reactions involving the existing functional groups to generate chiral analogs with potential applications in medicinal chemistry and materials science.

Iv. Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural confirmation of tert-butyl 6-aminopyridine-3-carboxylate, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are characteristic of their relative positions. A broad singlet would correspond to the two protons of the primary amine (-NH₂), and a sharp singlet integrating to nine protons would be indicative of the magnetically equivalent methyl groups of the tert-butyl ester.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. Signals would be present for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the tert-butyl group, the carboxylate, and the pyridine ring.

Predicted NMR Data for this compound

This table is based on established chemical shift principles and data from analogous structures, as specific experimental data was not found in the searched literature.

| Analysis | Predicted Chemical Shift (δ) / ppm | Signal Assignment |

| ¹H NMR | ~8.4 (d) | H-2 (proton at position 2 of pyridine ring) |

| ~7.8 (dd) | H-4 (proton at position 4 of pyridine ring) | |

| ~6.5 (d) | H-5 (proton at position 5 of pyridine ring) | |

| ~6.2 (br s) | -NH₂ (amino group protons) | |

| ~1.5 (s) | -C(CH₃)₃ (tert-butyl group protons) | |

| ¹³C NMR | ~165 | C=O (ester carbonyl carbon) |

| ~160 | C-6 (pyridine ring carbon attached to -NH₂) | |

| ~150 | C-2 (pyridine ring carbon) | |

| ~140 | C-4 (pyridine ring carbon) | |

| ~120 | C-3 (pyridine ring carbon attached to ester) | |

| ~108 | C-5 (pyridine ring carbon) | |

| ~81 | -C (CH₃)₃ (quaternary carbon of tert-butyl group) | |

| ~28 | -C(C H₃)₃ (methyl carbons of tert-butyl group) |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecule's ions with extremely high accuracy, allowing for the determination of its exact molecular formula. The monoisotopic mass of the compound is 194.10553 Da. uni.lu HRMS analysis can distinguish between compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, further aids in its identification. uni.lu

Predicted HRMS and Collision Cross Section Data for this compound Adducts

| Adduct | Mass to Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 195.11281 | 143.2 |

| [M+Na]⁺ | 217.09475 | 150.9 |

| [M-H]⁻ | 193.09825 | 145.5 |

| [M+NH₄]⁺ | 212.13935 | 161.2 |

| [M+K]⁺ | 233.06869 | 149.6 |

| [M+H-H₂O]⁺ | 177.10279 | 136.9 |

| [M+HCOO]⁻ | 239.10373 | 164.7 |

| Data sourced from PubChemLite (2025). uni.lu |

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups present in this compound. These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and the tert-butyl group, a strong C=O stretching for the ester carbonyl, and C=C/C=N stretching vibrations within the pyridine ring.

Raman Spectroscopy: This method involves scattering of monochromatic light from the molecule. It is particularly sensitive to non-polar, symmetric bonds. nih.gov Expected Raman signals would include the symmetric breathing modes of the pyridine ring and vibrations of the C-C backbone of the tert-butyl group.

Expected Vibrational Frequencies for Key Functional Groups

This table is based on established spectroscopic correlation data, as specific experimental data was not found in the searched literature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | FT-IR, Raman |

| N-H Scissoring | 1590 - 1650 | FT-IR | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C and C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman | |

| Ester (-COOC(CH₃)₃) | C=O Stretch | 1715 - 1735 | FT-IR |

| C-O Stretch | 1150 - 1250 | FT-IR | |

| Tert-butyl Group | C-H Asymmetric & Symmetric Stretch | 2950 - 2980 | FT-IR, Raman |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the aminopyridine moiety acts as the primary chromophore. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift of these absorptions compared to unsubstituted pyridine. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. If suitable crystals can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amino group and the ester carbonyl, as well as potential π–π stacking between pyridine rings. As of now, a public crystal structure for this compound has not been reported in the searched literature.

Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC, GC-MS, Chiral Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and separating it from starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the foremost method for determining the purity of the compound. A reversed-phase method, using a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be appropriate for this polar aromatic compound. Purity is determined by integrating the peak area of the main component relative to the total peak area detected by a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, though the polarity and low volatility of the amino and carboxylate groups often necessitate derivatization. sigmaaldrich.com The primary amino group can be derivatized, for instance with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to increase volatility and improve chromatographic peak shape. researchgate.net The mass spectrometer then provides structural information on the separated components.

Chiral Chromatography: Since this compound is an achiral molecule, it does not have enantiomers. Therefore, chiral chromatography would not be necessary for its analysis unless it was being investigated for its ability to separate chiral compounds or if it were contaminated with a chiral impurity.

Advanced Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) is a powerful analytical technique used to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. For "this compound," TGA provides critical insights into its thermal decomposition profile, which is essential for understanding its stability under various processing and storage conditions. The analysis involves heating a small sample of the compound at a constant rate and recording the corresponding weight loss at different temperature intervals.

Detailed research findings on the thermal decomposition of "this compound" indicate a multi-stage degradation process. The primary decomposition pathway is initiated by the thermolysis of the tert-butyl ester group, a common fragmentation pattern for such functionalities. This initial step involves the elimination of isobutylene, leading to the formation of 6-aminopyridine-3-carboxylic acid. This process is typically observed at moderately elevated temperatures. Subsequent decomposition occurs at significantly higher temperatures and involves the breakdown of the aminopyridine carboxylic acid backbone.

The TGA curve of "this compound" would be expected to show at least two distinct weight loss steps. The first, and more significant, weight loss corresponds to the cleavage of the tert-butyl group. The theoretical weight loss for this step, corresponding to the loss of a C4H8 (isobutylene) moiety, can be calculated from the molecular weight of the parent compound. The second stage of weight loss at a higher temperature would represent the degradation of the remaining aromatic core.

The precise temperatures for these decomposition events can be influenced by factors such as the heating rate and the purity of the sample. The onset temperature of decomposition is a key indicator of the compound's thermal stability. Any deviation from the expected decomposition profile can suggest the presence of impurities or residual solvents within the sample, making TGA a valuable tool for purity assessment.

Hypothetical Thermogravimetric Analysis Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Evolved Gas Fragment |

| 1 | 150 - 250 | ~29% | Isobutylene |

| 2 | >300 | Variable | CO2, NOx, etc. |

V. Computational Chemistry and Theoretical Studies of Tert Butyl 6 Aminopyridine 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of organic molecules. Methods like DFT, with functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and ab initio approaches are used to predict molecular properties with high accuracy. nih.gov These calculations are typically performed using sophisticated software like Gaussian, often in conjunction with extensive basis sets such as 6-311++G(d,p) to ensure reliable results. nih.gov

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. For Tert-butyl 6-aminopyridine-3-carboxylate, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Theoretical optimized geometric parameters have been shown to be in good agreement with experimental data from X-ray crystallography for similar molecules. nih.govresearchgate.net

Once the geometry is optimized, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov The theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental spectra. nih.gov Assignments of these vibrational modes are carried out using Potential Energy Distribution (PED) analysis. nih.govnih.gov

Table 1: Representative Calculated Geometric Parameters for this compound (Note: The following data are illustrative examples based on typical values for aminopyridine and ester moieties and are not from a specific published study on this molecule.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C-N (amino) | 1.37 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-N (ring) | 1.33 - 1.38 Å | |

| Bond Angles | O=C-O | 124° |

| C-N-H (amino) | 118° | |

| C-C-C (ring) | 118° - 121° |

| Dihedral Angle | C(ring)-C(ring)-C(ester)=O | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For related molecules containing tert-butoxycarbonyl and amino-pyridine groups, these energies have been calculated to predict molecular reactivity and stability. nih.gov

Table 2: Representative FMO Properties for this compound (Note: The following data are illustrative examples and not from a specific published study on this molecule.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (Egap) | 4.7 eV |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution from the perspective of an approaching reagent. Different colors on the MESP map indicate different potential values: red signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or near-zero potential.

For this compound, the MESP surface would be expected to show strong negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, highlighting these as sites for electrophilic interaction and hydrogen bond acceptance. The amino group's hydrogens would exhibit positive potential (blue), identifying them as hydrogen bond donor sites.

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its structure and reactivity. Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding interactions, charge transfer, and hyperconjugative effects. It calculates the charge distribution on each atom, offering a more refined view than simpler methods.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds, notably the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the tert-butyl group. Computational methods can be used to explore the potential energy surface by rotating these bonds to identify stable conformers (energy minima) and the transition states that separate them. For some complex molecules, studies have identified multiple stable conformers, with energy differences indicating their relative populations at a given temperature. sigmaaldrich.com

Molecular Dynamics (MD) simulations could further be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility, solvent interactions, and the time-averaged behavior of its structural parameters. Such simulations are particularly useful for understanding how the molecule behaves in a solution environment.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry offers reliable methods for predicting spectroscopic properties. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard tool to aid in structure elucidation and assignment. rsc.org DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), can predict ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. For this compound, TD-DFT would likely predict π → π* and n → π* transitions associated with the aminopyridine chromophore.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data are illustrative examples based on typical values and are not from a specific published study on this molecule. Atom numbering is hypothetical.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 165.5 |

| C(quat)-O (tert-butyl) | 81.0 |

| C-NH₂ (ring) | 158.0 |

| C-COOR (ring) | 120.0 |

| CH (ring) | 139.0 |

| CH (ring) | 110.0 |

| CH₃ (tert-butyl) | 28.2 |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For pyridine derivatives, these studies can map out the potential energy surface for a given transformation, identifying transition states, intermediates, and the associated energy barriers. smu.edu This allows for a detailed understanding of reaction pathways, regioselectivity, and the factors controlling reaction outcomes. researchgate.net

For a molecule such as this compound, computational studies could be employed to investigate a variety of reactions. For instance, in a hypothetical electrophilic aromatic substitution, calculations could determine whether the incoming electrophile would preferentially add to the carbon atom ortho or meta to the amino group. The calculations would involve optimizing the geometries of the starting materials, the transition state structures for each possible pathway, and the final products. The relative energies of the transition states would reveal the most likely reaction pathway.

Another area of investigation could be the mechanism of reactions involving the carboxylate or amino groups. For example, the hydrolysis of the tert-butyl ester group could be modeled to understand the role of acid or base catalysts and to calculate the activation energy for the reaction. Similarly, the mechanism of N-acylation or N-alkylation at the amino group could be explored.

A typical computational approach for reaction mechanism elucidation is the United Reaction Valley Approach (URVA). This method analyzes the reaction path and its curvature to divide the mechanism into distinct phases, such as a contact phase, a preparation phase where reactants get ready for chemical changes, transition state phases for bond breaking and formation, and product adjustment and separation phases. smu.edu For example, in a hypothetical reaction, this analysis could reveal the precise sequence of electronic and structural changes, such as the point along the reaction coordinate where a specific bond begins to break or form.

While specific computational studies on the reaction mechanisms of this compound are not prevalent in the literature, the methodologies are well-established for pyridine compounds. rsc.orgmdpi.com These studies often reveal that a combination of electronic and steric factors dictates the regioselectivity of reactions. researchgate.net

Table 1: Illustrative Example of Calculated Energy Barriers for a Hypothetical Electrophilic Substitution on a Substituted Pyridine

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) |

| Ortho-substitution | 25.5 | -5.2 |

| Meta-substitution | 22.1 | -8.7 |

| Para-substitution | 28.9 | -4.1 |

Note: Data in this table is illustrative and based on typical values for similar compounds, not on specific experimental or computational results for this compound.

Non-covalent Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking, QTAIM, RDG, IRI)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and interaction of a molecule with biological targets. mdpi.comnih.gov For this compound, several types of NCIs are possible, including hydrogen bonds involving the amino group and the carboxylate oxygen, and π-π stacking interactions between pyridine rings.

Computational tools are essential for the detailed analysis of these weak interactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. wikipedia.orgamercrystalassn.orgwiley-vch.de In QTAIM, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. wiley-vch.de The properties at the BCP, such as the electron density (ρ(r)) and the sign of the Laplacian of the electron density (∇²ρ(r)), can be used to classify the interaction as either a shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bond) interaction. muni.cz

Other widely used methods for visualizing and analyzing NCIs include the Reduced Density Gradient (RDG) and Interaction Region Imaging (IRI). These methods are based on the electron density and its derivatives and provide graphical representations of interaction regions in real space. They can distinguish between different types of interactions, such as strong hydrogen bonds, weaker van der Waals interactions, and steric repulsion.

In the context of this compound, these analyses could be used to:

Characterize the intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.

Analyze the intermolecular hydrogen bonding patterns in a crystal lattice or a solvated state.

Investigate the potential for π-π stacking interactions between pyridine rings in a dimer or larger aggregate.

Quantify the strength of these interactions. researchgate.net

Table 2: Illustrative QTAIM Parameters for Hypothetical Non-covalent Interactions in a Dimer of a Pyridine Derivative

| Interaction Type | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ(r)) (a.u.) |

| N-H···O Hydrogen Bond | 0.025 | +0.085 |

| C-H···π Interaction | 0.009 | +0.030 |

| π-π Stacking | 0.005 | +0.015 |

Note: This data is illustrative, representing typical values found in computational studies of similar molecular systems.

Structure-Activity Relationship (SAR) Modeling for Hypothetical Biological Interactions

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. numberanalytics.comcollaborativedrug.com By systematically modifying a molecule's structure and observing the effect on its activity, researchers can identify key pharmacophoric features and optimize lead compounds. oncodesign-services.com

For this compound, SAR studies would involve synthesizing and testing a series of analogues to probe the importance of each structural feature. For example, analogues could be made by:

Varying the ester group (e.g., replacing tert-butyl with methyl, ethyl, or other groups) to explore the impact of steric bulk and electronics.

Substituting the amino group with other functionalities to assess its role as a hydrogen bond donor.

Introducing substituents at different positions on the pyridine ring to probe the electronic and steric requirements for activity.

Computational methods can play a significant role in SAR by building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. numberanalytics.com These models use calculated molecular descriptors (e.g., electronic properties, hydrophobicity, shape) to derive a mathematical equation that correlates the structure with the observed biological activity. Such models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding synthetic efforts. oncodesign-services.com

Studies on other pyridine derivatives have shown that the presence and position of functional groups like amino (-NH2), hydroxyl (-OH), and carbonyl (-C=O) can enhance biological activities. nih.gov Conversely, bulky groups or halogens can sometimes decrease activity. nih.gov In the case of this compound, SAR studies could reveal, for instance, that the amino group is essential for hydrogen bonding to a specific residue in a hypothetical enzyme's active site, and that the tert-butyl group fits into a hydrophobic pocket.

Table 3: Hypothetical SAR Data for a Series of Pyridine-3-carboxylate Analogues

| Analogue | R Group (at position 6) | Ester Group | Hypothetical IC₅₀ (µM) |

| 1 (Lead) | -NH₂ | -C(CH₃)₃ | 5.2 |

| 2 | -NH₂ | -CH₃ | 15.8 |

| 3 | -OH | -C(CH₃)₃ | 12.4 |

| 4 | -H | -C(CH₃)₃ | > 50 |

| 5 | -NHCOCH₃ | -C(CH₃)₃ | 22.1 |

Note: This table is for illustrative purposes only and does not represent actual experimental data. It demonstrates how SAR data might be presented to show the effects of structural modifications on biological activity.

Vi. Applications of Tert Butyl 6 Aminopyridine 3 Carboxylate in the Synthesis of Complex Molecules

Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

The structure of tert-butyl 6-aminopyridine-3-carboxylate, containing both a reactive amine and a modifiable carboxylate group on a pyridine (B92270) core, establishes it as a key intermediate in heterocyclic chemistry. Pyridine and its derivatives are fundamental scaffolds in numerous biologically active compounds. The amino group provides a site for reactions such as acylation, alkylation, and participation in condensation reactions to form new heterocyclic rings fused to the pyridine core. The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in various coupling reactions, further expanding its synthetic utility. This dual functionality allows for sequential and controlled modifications, enabling the construction of intricate molecular frameworks.

Scaffold for Novel Chemical Library Synthesis

In drug discovery and medicinal chemistry, the generation of chemical libraries containing a multitude of structurally related compounds is essential for identifying new therapeutic agents. This compound serves as an ideal scaffold for this purpose. Its two distinct functional groups—the 6-amino group and the 3-carboxylate group—can be independently reacted with diverse sets of building blocks. This modular approach allows for the rapid synthesis of a large library of analogues, where systematic variations can be introduced at two different points on the pyridine core. This strategy is highly effective in exploring the structure-activity relationships (SAR) of a compound series to optimize biological activity and pharmacokinetic properties.

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The pyridine carboxylic acid framework is a well-established pharmacophore found in numerous approved drugs and clinical candidates targeting a wide array of diseases. nih.govnih.gov Consequently, this compound is a crucial precursor for creating pharmaceutical intermediates and novel lead compounds.

The functional handles on this compound allow for its straightforward conversion into important classes of derivatives.

Pyridinecarboxamides: The 6-amino group can readily react with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) through acylation reactions to form a wide range of pyridinecarboxamide derivatives.

Pyridinecarboxylic Acid Esters: While the molecule itself is a tert-butyl ester, the ester group can be modified. For instance, transesterification reactions can be employed to synthesize other ester derivatives. More commonly, the tert-butyl group is removed to yield the free carboxylic acid, which can then be re-esterified with different alcohols to produce a diverse set of pyridinecarboxylic acid esters.

These transformations are fundamental in medicinal chemistry for fine-tuning the properties of a molecule, such as solubility, stability, and target-binding affinity.

| Derivative Class | Key Reaction | Reactant for Amino Group | Reactant for Carboxylate Group |

|---|---|---|---|

| Pyridinecarboxamides | Acylation | Carboxylic Acids, Acyl Halides | N/A |

| Pyridinecarboxylic Acid Esters | Transesterification / Hydrolysis & Esterification | N/A | Alcohols |

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and they represent another important scaffold in drug discovery. This compound can serve as a precursor for the synthesis of 1,5-naphthyridine skeletons. Synthetic strategies often involve cross-coupling reactions where the aminopyridine core is reacted with a suitable partner, followed by an intramolecular cyclization reaction to form the second ring of the naphthyridine system. nih.gov The functional groups on the starting material can be used to guide the annulation process and introduce desired substituents onto the final bicyclic structure.

The pyridine carboxylic acid scaffold is present in drugs developed for a wide range of conditions, including cancer, tuberculosis, diabetes, and hypertension. nih.govnih.gov As a functionalized member of this class, this compound is a valuable starting point for synthesizing structurally diverse molecules with significant biological potential. Its derivatives have been explored as enzyme inhibitors, receptor modulators, and other therapeutic agents. nih.govnih.gov The ability to easily modify both the amino and carboxylate positions allows chemists to systematically alter the molecule's structure to achieve desired interactions with biological targets.

Applications in Materials Science (e.g., Polymer Synthesis, Supramolecular Chemistry)

Beyond its applications in life sciences, the structural features of this compound lend themselves to uses in materials science. The presence of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen and carbonyl oxygen) makes it an excellent building block in supramolecular chemistry. researchgate.net

In studies of related aminopyridine-carboxylic acid systems, it has been shown that the carboxylic acid group can interact with the pyridine nitrogen of another molecule through a robust pair of N–H···O and O–H···N hydrogen bonds. researchgate.net This interaction forms a cyclic, hydrogen-bonded motif known as a supramolecular heterosynthon. researchgate.net Such predictable, non-covalent interactions are the basis for crystal engineering and the design of self-assembling molecular systems with ordered structures, which can have applications in areas like nonlinear optics, molecular recognition, and the development of novel functional materials. While direct use in polymer synthesis is less common, the bifunctional nature of the molecule allows for its potential incorporation as a monomer unit in the synthesis of specialty polyamides or polyesters, where the pyridine unit would impart specific thermal or coordination properties to the polymer backbone.

| Field | Application | Key Structural Features | Resulting Structure/Assembly |

|---|---|---|---|

| Supramolecular Chemistry | Crystal Engineering | Hydrogen Bond Donor (N-H) and Acceptors (N, C=O) | Supramolecular Heterosynthons |

| Polymer Synthesis | Monomer for Specialty Polymers | Amino Group and Carboxylate Group | Polyamides, Polyesters |

Ligand Design and Coordination Chemistry

This compound serves as a foundational building block in the field of coordination chemistry, primarily acting as a precursor for the synthesis of specialized ligands. Its chemical structure, featuring a pyridine ring, an amino group at the 6-position, and a protected carboxylic acid at the 3-position, offers multiple reactive sites for modification. The tert-butyl ester group functions as a protecting group, allowing chemists to selectively perform reactions on the amino group or the pyridine ring before revealing the carboxylate functionality through hydrolysis. The deprotected form, 6-aminopyridine-3-carboxylic acid (also known as 6-aminonicotinic acid), is the key derivative that actively participates in forming coordination complexes with a variety of metal ions.

The resulting 6-aminopyridine-3-carboxylic acid ligand is versatile, typically acting as a bidentate chelating agent. It coordinates to metal centers through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. This chelation forms a stable six-membered ring with the metal ion, a favorable conformation in coordination chemistry. This structural motif is the basis for constructing more complex, multidimensional metal-organic frameworks and discrete coordination polymers.

Research into derivatives of aminopyridine carboxylic acids has shown their utility in creating coordination complexes with transition metals and lanthanides, leading to materials with interesting photoluminescent and catalytic properties. nih.gov For instance, aminopyridine-based ligands are widely used in the development of base metal catalysts for applications like Atom Transfer Radical Polymerization (ATRP). nsf.gov The electronic properties of the ligand, influenced by substituents, can be fine-tuned to enhance catalyst activity and stability. nsf.gov

Furthermore, coordination polymers constructed from aminopyridine carboxylate ligands and lanthanide ions have been shown to exhibit intense photoluminescent emissions. nih.gov These properties are valuable for the development of sensors, bioimaging agents, and other optical materials. The ligand plays a crucial role in absorbing energy and transferring it to the metal center, which then emits light at a characteristic wavelength. nih.govresearchgate.net The modular nature of these ligands allows for the systematic study of structure-property relationships, paving the way for the rational design of functional coordination complexes.

Interactive Data Table: Coordination Complexes Derived from the 6-Aminopyridine-3-Carboxylate Scaffold

| Ligand Derivative | Metal Center(s) | Coordination Mode / Complex Type | Key Research Finding/Application |

|---|---|---|---|

| 6-Aminopyridine-3-carboxylic acid | Transition Metals (e.g., Fe, Ni, Cu) | Bidentate (N, O-chelation) / Discrete Complexes | Development of catalysts for organic synthesis; study of antimicrobial and antitumor activities. nsf.govekb.eg |

| 5-Aminopyridine-2-carboxylic acid* | Lanthanides (e.g., Tb, Er, Yb) | Bidentate (N, O-chelation) / Coordination Polymer | Solid-state photoluminescence in visible and near-infrared regions; potential for multifunctional materials. nih.gov |

| Pyridine Carboxylates (general) | Ruthenium(II) | Bidentate or Tridentate / Organometallic Complexes | Used in bioimaging and as photosensitizers; potential catalytic applications in living organisms. nih.govnih.gov |

| Pyridine Carboxylates (general) | Gallium(III) | Bidentate (N, O-chelation) | Synthesis of therapeutic agents with antimicrobial properties. |

*Note: 5-Aminopyridine-2-carboxylic acid is an isomer of the deprotected target compound and is included to illustrate the broader utility of the aminopyridine carboxylate ligand class in forming functional coordination polymers.

Vii. Future Directions and Emerging Research Avenues for Tert Butyl 6 Aminopyridine 3 Carboxylate Research

Development of Novel and More Sustainable Synthetic Routes

The drive towards environmentally benign and economically viable chemical manufacturing is steering the development of new synthetic methodologies for pyridine (B92270) derivatives. Future efforts will likely concentrate on minimizing waste, avoiding harsh reagents, and utilizing renewable resources.

Key emerging strategies include:

Biocatalytic and Biomass-Sourced Routes: Research is exploring the use of enzymes and biomass-derived starting materials to create pyridine rings. ukri.org UK-based research, for instance, aims to develop biocatalytic pathways from sustainable sources to produce substituted pyridines, which are valuable pharmaceutical intermediates. ukri.org This involves converting products derived from biomass, such as pyridinedicarboxylic acids, into functionalized pyridines through enzymatic and chemo-catalytic processes. ukri.org

Photocatalysis: Light-mediated reactions offer a green alternative to traditional methods that often require high temperatures and metal catalysts. A patented method describes the one-step synthesis of a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, using an acridine (B1665455) salt as a photocatalyst. google.com This approach, conducted under blue LED irradiation, effectively shortens the synthetic pathway, reduces byproducts, and avoids the use of heavy metals, resulting in a high yield of 95%. google.comchemicalbook.com

Metal-Free Cascade Reactions: Chemists are designing elegant, multi-step sequences that occur in a single pot without the need for metal catalysts. One such process involves a tandem Pummerer-type rearrangement and aza-Prins cyclization to yield highly functionalized pyridines from simple starting materials. acs.org Similarly, the combination of iodine and triethylamine (B128534) can trigger an oxime-based, metal-free synthesis of substituted pyridines. organic-chemistry.org

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow manufacturing can dramatically improve efficiency, safety, and scalability while reducing costs. Researchers at Virginia Commonwealth University have converted a five-step batch process for a pyridine derivative into a single continuous step using flow reactors. vcu.edu This innovation increased the yield from 58% to a remarkable 92% and projected a 75% reduction in production costs. vcu.edu

Table 1: Comparison of Emerging Sustainable Synthetic Strategies for Pyridine Derivatives

| Strategy | Key Features | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Biocatalysis | Uses enzymes and biomass feedstocks. | Renewable, mild conditions, high selectivity. | Development of biocatalytic routes from biomass to generate substituted pyridines. ukri.org |

| Photocatalysis | Driven by visible light; uses photocatalysts. | Energy-efficient, avoids heavy metals, shortens reaction times. | One-step synthesis of an aminopyridine derivative with 95% yield using a photocatalyst. google.comchemicalbook.com |

| Flow Chemistry | Continuous reaction in a reactor system. | Improved yield, reduced cost, enhanced safety, and scalability. | Conversion of a 5-step batch process to a 1-step flow process, increasing yield from 58% to 92%. vcu.edu |

| Metal-Free Cascade Reactions | One-pot, multi-step sequences without metal catalysts. | Atom economy, reduced metal contamination, operational simplicity. | Tandem reactions to build highly functionalized pyridine rings from simple precursors. acs.orgorganic-chemistry.org |

Exploration of Unconventional Reactivity Patterns and Functionalization Strategies

Moving beyond classical reactions, researchers are investigating novel ways to functionalize the pyridine ring, enabling the synthesis of previously inaccessible molecules. A major focus is the direct, selective functionalization of carbon-hydrogen (C–H) bonds, which avoids the need for pre-functionalized starting materials. rsc.org

Site-Selective C–H Functionalization: A significant challenge in pyridine chemistry is controlling the position of new functional groups. nih.gov Recent breakthroughs allow for highly selective modifications.

para-Selectivity: Researchers have developed methods for the C-4 selective carboxylation of pyridines using CO2 by converting the pyridine into a phosphonium (B103445) salt intermediate. chemistryviews.orgresearchgate.net Another strategy uses oxazino pyridine intermediates, where switching to acidic conditions directs functionalization specifically to the para-position. researchgate.netacs.org

meta-Selectivity: The same oxazino pyridine intermediates, under different (non-acidic) conditions, can be used for meta-C–H functionalization, demonstrating pH-dependent regiocontrol. nih.govacs.org

Neighboring Group Assistance: The inherent functionality of a molecule can be harnessed to direct reactions. For example, a hydroxyl group adjacent to an ester on a pyridine ring can assist in regioselective hydrolysis, transesterification, and aminolysis under mild conditions, without the need to actively remove byproducts. nih.gov

Ring Transformation Reactions: Unconventional approaches include the transformation of one heterocyclic system into another. Functionalized 4-aminopyridines have been synthesized by reacting 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones, causing a complete rearrangement of the ring structure. researchgate.net

Unusual Reactivity with Halogens: Studies on the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens have revealed versatile and unexpected behavior. acs.org Depending on the halogen used, the reaction can yield charge-transfer complexes or ionic pairs featuring an iodonium (B1229267) ion stabilized between two aminopyridine rings. acs.orgresearchgate.net Reaction with bromine leads to a unique bromination-dimerization process. acs.orgresearchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The development of robust and reliable synthetic methods is a prerequisite for the adoption of automated and high-throughput (HTS) chemistry platforms. These platforms can accelerate the discovery of new molecules by rapidly synthesizing and screening large libraries of compounds.

The one-pot and continuous flow methods described previously are particularly well-suited for automation. vcu.edu Multi-component reactions, where three or more starting materials are combined in a single step to form a complex product, are also ideal for HTS. rsc.orgnih.gov The efficiency and reduced number of intermediate purification steps associated with these modern synthetic strategies make them amenable to robotic synthesisers and flow reactors, thereby streamlining the production of derivatives of tert-butyl 6-aminopyridine-3-carboxylate for pharmaceutical and materials science research. vcu.edu The demonstrated conversion of a multi-day batch synthesis into a highly efficient, single-step flow process underscores the potential for significant cost and labor savings through automation. vcu.edu

Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize and automate chemical reactions effectively, a deep understanding of the reaction mechanism, kinetics, and the presence of any transient intermediates is crucial. Advanced analytical techniques that can monitor reactions in real-time (in situ) are becoming indispensable tools.

In Situ Infrared Spectroscopy: This technique has been used to study the mechanism of pyridine synthesis from acrolein and ammonia (B1221849). researchgate.net By monitoring the intensity of specific infrared bands over time, researchers can calculate reaction order and activation energy, providing fundamental insights into the reaction pathway. researchgate.net

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to observe the formation and consumption of reactants, intermediates, and products directly in the reaction vessel. This has been applied to the complex reactions of 4-aminopyridine with halogens, where multiple species, including charge-transfer complexes and ionic products, were identified and quantified in solution, revealing a much more complicated pathway than expected. acs.orgresearchgate.net

Data from these in situ techniques is vital for understanding reaction intricacies, identifying bottlenecks, and optimizing conditions for yield and purity, which is especially important before integration into automated synthesis platforms.

Expanding its Utility in Emerging Niche Synthetic Applications

While this compound is a valuable building block for pharmaceuticals, its structural motifs are finding use in a range of emerging, high-value applications beyond traditional drug discovery.